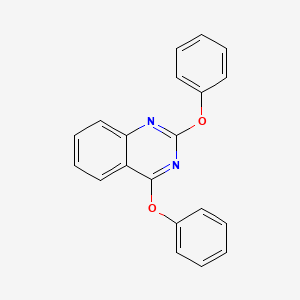

2,4-Diphenoxyquinazoline

CAS No.: 6640-62-6

Cat. No.: VC18448770

Molecular Formula: C20H14N2O2

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6640-62-6 |

|---|---|

| Molecular Formula | C20H14N2O2 |

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | 2,4-diphenoxyquinazoline |

| Standard InChI | InChI=1S/C20H14N2O2/c1-3-9-15(10-4-1)23-19-17-13-7-8-14-18(17)21-20(22-19)24-16-11-5-2-6-12-16/h1-14H |

| Standard InChI Key | SKBXSQLKWHPGJV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4 |

Introduction

Chemical Structure and Nomenclature

2,4-Diphenoxyquinazoline (CHNO) is a bicyclic aromatic compound comprising a quinazoline core substituted with phenoxy groups at positions 2 and 4. The quinazoline skeleton consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. The phenoxy substituents introduce electron-withdrawing effects, altering the molecule's electronic distribution and reactivity .

Key Structural Features:

-

Quinazoline Core: Planar aromatic system with conjugated π-electrons.

-

Phenoxy Groups: Introduce steric bulk and modulate electronic properties via resonance and inductive effects.

-

Substitution Pattern: The 2,4-disubstitution minimizes steric hindrance compared to 1,3-substituted analogues, enhancing solubility and reactivity .

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent route for synthesizing 2,4-diarylquinazolines involves Pd-catalyzed cross-coupling reactions. For example, 4-bromo-2-phenoxyquinazoline can react with phenylboronic acid under Suzuki-Miyaura conditions to yield 2,4-diphenoxyquinazoline . Typical conditions include:

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| Pd(PPh) | Catalyst | Toluene, 80°C, 12 hr | 65–75 |

| KCO | Base | Aqueous phase | – |

| Phenylboronic acid | Coupling partner | Molar ratio 1:1.2 | – |

This method offers regioselectivity but requires halogenated precursors .

Metal-Free One-Pot Synthesis

A metal-free approach reported by Li et al. utilizes 2-(1-phenylvinyl)aniline and α-oxobenzeneacetic acid under mild conditions . While originally developed for 2,4-diarylquinolines, adapting this method with phenol derivatives could yield 2,4-diphenoxyquinazoline. Advantages include:

-

No transition metals or peroxides.

-

Ambient temperature and air stability.

Photophysical Properties

The photophysical behavior of 2,4-diphenoxyquinazoline is influenced by its substituents and solvent environment. Key findings from analogous compounds include:

Absorption and Emission

-

UV-Vis Absorption: Maximum absorbance at 320–350 nm (π→π* transitions) .

-

Photoluminescence: Emission peaks at 420–450 nm in toluene, with quantum yields (Φ) up to 20% .

Solvatochromism

Studies on similar 2,4-diarylquinazolines reveal solvent-dependent emission shifts due to intramolecular charge transfer (ICT). The Lippert-Mataga equation quantifies this behavior:

where is the Stokes shift and is the solvent polarity function .

Biological Activities

Antimicrobial Activity

Quinazoline derivatives with electron-withdrawing groups (e.g., phenoxy) show efficacy against Candida albicans and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for analogues range from 8–32 µg/mL .

Industrial Applications

Optoelectronics

The compound’s high quantum yield and solvatochromism make it suitable for:

-

Organic Light-Emitting Diodes (OLEDs): As an emissive layer material.

-

Dye-Sensitized Solar Cells (DSSCs): Phenyl groups enhance electron injection into TiO .

Pharmaceutical Intermediates

The phenoxy groups serve as handles for further functionalization, enabling synthesis of prodrugs or targeted therapies .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields for metal-free routes.

-

Biological Testing: In vivo studies to validate anticancer and antimicrobial hypotheses.

-

Material Science: Exploring thin-film properties for OLED applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume